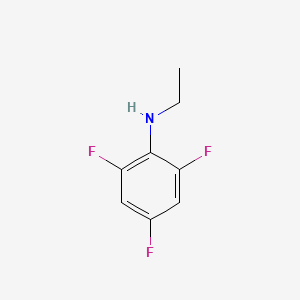![molecular formula C10H21NS B13250187 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a sulfanyl group attached to a methylpropyl chain, which is further connected to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine typically involves the reaction of piperidine with 2-methylpropyl sulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, and the product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives without the sulfanyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes. The piperidine ring can also interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine can be compared with other piperidine derivatives, such as:
2-Methylpiperidine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-[(2-Hydroxyethyl)sulfanyl]methylpiperidine: Contains a hydroxyethyl group instead of a methylpropyl group, leading to different chemical and biological properties.
2-[(2-Ethylpropyl)sulfanyl]methylpiperidine: Features an ethylpropyl group, which can affect its reactivity and interactions with molecular targets.
The unique structure of this compound, particularly the presence of the sulfanyl group, makes it distinct from other piperidine derivatives and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-9(2)7-12-8-10-5-3-4-6-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
IKXGWRSPBXVWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13250110.png)
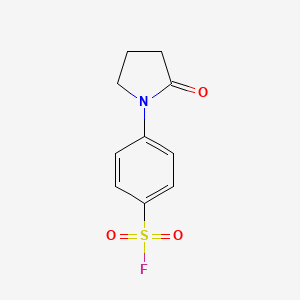
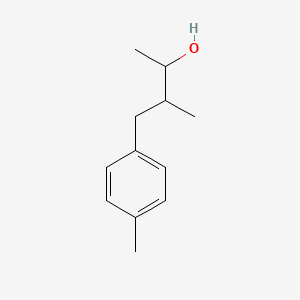

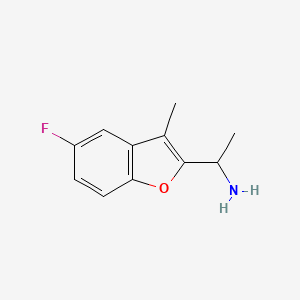
![2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
![(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13250136.png)
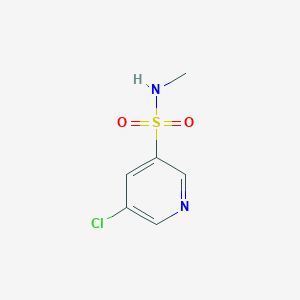
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)


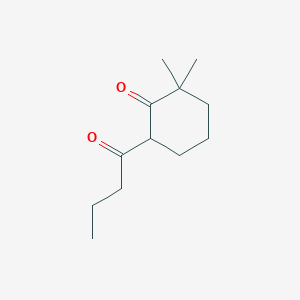
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
